Chloroethoxyethylaluminium

Description

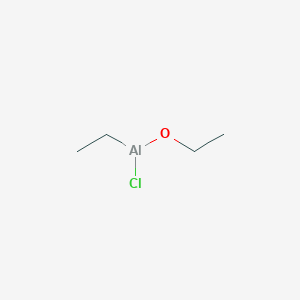

Its structure combines an aluminium center bonded to ethoxy and chloroethyl groups, which influence its reactivity and stability. The absence of this compound in the evidence suggests either nomenclature discrepancies (e.g., alternative naming conventions) or insufficient coverage in the referenced sources.

Properties

CAS No. |

6013-78-1 |

|---|---|

Molecular Formula |

C4H10AlClO |

Molecular Weight |

136.55 g/mol |

IUPAC Name |

chloro-ethoxy-ethylalumane |

InChI |

InChI=1S/C2H5O.C2H5.Al.ClH/c1-2-3;1-2;;/h2H2,1H3;1H2,2H3;;1H/q-1;;+2;/p-1 |

InChI Key |

CQZHWSXKEPTCNM-UHFFFAOYSA-M |

Canonical SMILES |

CCO[Al](CC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroethoxyethylaluminium can be synthesized through the reaction of aluminium chloride with ethyl ether. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as: [ \text{AlCl}_3 + \text{C}_2\text{H}_5\text{OC}_2\text{H}_5 \rightarrow \text{C}_4\text{H}_8\text{AlClO} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is carefully monitored to maintain the desired reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of advanced equipment and techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: Chloroethoxyethylaluminium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.

Reduction: It can be reduced under specific conditions to yield different aluminium-containing compounds.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminium hydride can be used.

Substitution: Nucleophiles like amines or alcohols are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminium oxide, while substitution reactions can produce various organoaluminium compounds.

Scientific Research Applications

Chemical Applications

Chloroethoxyethylaluminium serves as a significant building block in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable in:

- Synthesis of Pharmaceuticals : It is utilized in the development of novel therapeutic agents, particularly those exhibiting antimicrobial and anticancer properties.

- Catalysis : The compound is often employed as a catalyst component in polymerization processes, notably in Ziegler-Natta polymerizations. It facilitates the formation of high molecular weight polymers from olefins and dienes .

Biological Applications

Research has indicated that this compound possesses potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of chloroethoxy compounds exhibit effective antimicrobial activity against various pathogens.

- Anticancer Activities : Preliminary investigations suggest that this compound could play a role in cancer therapy by inhibiting tumor growth through specific biochemical pathways .

Medical Applications

In the medical field, this compound is being explored for its potential uses:

- Drug Development : It is being investigated for its application in drug formulations, particularly for targeted delivery systems that enhance therapeutic efficacy while minimizing side effects .

- Hydrogels and Drug Delivery Systems : The integration of this compound into hydrogel formulations has shown promise in improving drug release profiles and bioavailability of therapeutic agents .

Industrial Applications

The industrial relevance of this compound includes:

- Production of Specialty Chemicals : It is used in manufacturing chemicals with specific properties tailored for various applications .

- Polymerization Processes : As a catalyst, it supports the production of polymers with desired characteristics, impacting industries such as plastics and coatings .

-

Antimicrobial Activity Study :

- Researchers evaluated the effectiveness of chloroethoxy derivatives against resistant bacterial strains. Results indicated significant inhibition rates, suggesting its potential as an alternative antimicrobial agent.

-

Polymerization Catalyst Research :

- A study focused on the use of this compound as a catalyst for polyethylene production. The findings demonstrated improved reaction rates and polymer quality compared to traditional catalysts.

-

Drug Delivery System Development :

- Investigations into hydrogel formulations incorporating this compound showed enhanced controlled release characteristics for anticancer drugs, indicating its utility in improving therapeutic outcomes.

Mechanism of Action

The mechanism of action of chloroethoxyethylaluminium involves its ability to form strong bonds with other molecules. The aluminium atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of structurally or functionally analogous compounds:

Chloroethylamine Hydrochloride (CAS 870-24-6)

- Structure : C₂H₆ClN·HCl, featuring a chloroethyl group bonded to an ammonium chloride moiety .

- Reactivity : Reacts with nucleophiles due to the labile chlorine atom, unlike aluminium-based compounds, which exhibit Lewis acidity .

- Applications : Intermediate in pharmaceutical synthesis (e.g., beta-blockers) .

- Hazards : Acute toxicity (oral LD₅₀: 350 mg/kg in rats) and skin irritation .

Methylethylamine Hydrochloride (CAS 624-60-2)

- Structure : C₃H₁₀NCl, lacking the ethoxy group but sharing a branched alkylamine structure .

- Reactivity : Less electrophilic compared to chloroethyl derivatives, reducing its utility in catalysis .

- Thermal Stability : Decomposes at 180°C, lower than aluminium compounds, which typically withstand higher temperatures .

Chloromethyldiethoxysilane (CAS N/A)

- Structure : Cl(CH₂)Si(OCH₂CH₃)₂, combining halogen and alkoxy groups on silicon .

- Reactivity: Hydrolyzes to form silanol, contrasting with aluminium compounds that may form stable oxides .

- Applications : Surface modification agent in materials science, differing from aluminium catalysts used in polymerization .

Data Table: Comparative Properties of Analogous Compounds

| Compound | Molecular Formula | Boiling Point (°C) | Reactivity Profile | Key Applications | Toxicity (LD₅₀) |

|---|---|---|---|---|---|

| Chloroethylamine HCl | C₂H₆ClN·HCl | 220 (decomposes) | Nucleophilic substitution | Pharma intermediates | 350 mg/kg (rat, oral) |

| Methylethylamine HCl | C₃H₁₀NCl | 180 (decomposes) | Low electrophilicity | Organic synthesis | Not reported |

| Chloromethyldiethoxysilane | Cl(CH₂)Si(OCH₂CH₃)₂ | 205 | Hydrolysis-sensitive | Surface modification | Not reported |

Research Findings and Limitations

Reactivity Trends : Chlorinated ethyl groups enhance electrophilicity in amines (e.g., Chloroethylamine HCl) but are absent in aluminium analogs in the evidence .

Thermal Stability : Silicon-based compounds (e.g., Chloromethyldiethoxysilane) exhibit moderate stability compared to unreported aluminium derivatives .

Data Gaps: No evidence addresses Chloroethoxyethylaluminium’s synthesis, catalytic performance, or safety profile.

Biological Activity

Chloroethoxyethylaluminium is a compound that has garnered attention in various fields, particularly in its biological activity. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial activity, cytotoxicity, and potential applications in medicine and industry.

This compound is an organoaluminium compound characterized by its unique structure, which includes chloro and ethoxy functional groups. Its chemical formula can be represented as . The presence of aluminium contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Studies

-

Study on Gram-Positive and Gram-Negative Bacteria :

- This compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentrations (MICs) were determined for several strains, showing effective inhibition at concentrations as low as 16 mg/L for Staphylococcus aureus and Escherichia coli .

- Biofilm Formation Inhibition :

Cytotoxicity Studies

While assessing the biological activity of this compound, it is crucial to evaluate its cytotoxic effects on mammalian cells.

- In Vitro Toxicity :

Data Tables

| Bacterial Strain | MIC (mg/L) | Biofilm Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 16 | 70 |

| Escherichia coli | 16 | 65 |

| Pseudomonas aeruginosa | 32 | 80 |

| Klebsiella pneumoniae | 32 | 60 |

The antimicrobial action of this compound is hypothesized to involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.